3-Fluorostyrene is an organic compound with the molecular formula C₈H₇F and a molecular weight of 122.14 g/mol. It is characterized by a vinyl group (ethenyl) attached to a fluorobenzene ring, specifically at the meta position relative to the vinyl group. This structural arrangement imparts unique chemical properties, making it a valuable compound in various chemical syntheses and applications. 3-Fluorostyrene appears as a colorless liquid at room temperature and is sensitive to light, requiring storage in refrigerated conditions (0-10°C) to maintain stability .
3-Fluorostyrene is a flammable liquid and should be handled with appropriate safety precautions []. It is also irritating to the skin, eyes, and respiratory system []. Here are some specific safety concerns:
Several methods exist for synthesizing 3-fluorostyrene:
3-Fluorostyrene has various applications across different fields:
Research on interaction studies involving 3-fluorostyrene primarily focuses on its reactivity with various reagents and catalysts. Its interactions in polymerization processes and coupling reactions are well-documented, showcasing its versatility as a building block in organic synthesis. Further studies could elucidate its interactions at the molecular level, particularly concerning biological systems.
3-Fluorostyrene shares similarities with other fluorinated styrenes but possesses distinct characteristics due to its meta-substituted fluorine atom. Here are some comparable compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
4-Fluorostyrene | C₈H₇F | Fluorine at para position; different reactivity pattern |
2-Fluorostyrene | C₈H₇F | Fluorine at ortho position; steric effects influence reactions |
Styrene | C₈H₈ | No fluorine; serves as a baseline for comparison |
The unique positioning of the fluorine atom in 3-fluorostyrene affects its electronic properties and reactivity compared to these similar compounds, making it particularly interesting for synthetic applications .
Flammable;Irritant